REACTION_CXSMILES
|
O[C:2]([CH3:13])([CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:3]>CS(O)(=O)=O>[CH3:3][C:2]1([CH3:13])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
OC(C)(CCCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
After 4 hours the reaction was quenched
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
by carefully pouring the solution onto 1 L of ice
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with Et2O (4×125 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water, saturated aqueous NaHCO3, water, and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
Concentration of the solution under reduced pressure, followed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |